molecular formula C19H18N4O3S B11079622 N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide

N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-6-oxo-1,4,5,6-tetrahydropyridin-2-yl)sulfanyl]acetamide

Cat. No.: B11079622
M. Wt: 382.4 g/mol
InChI Key: LYDRIJSGZPKEPE-UHFFFAOYSA-N
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Description

Compound X , belongs to the class of heterocyclic compounds. Its structure features an acetylphenyl group linked to a tetrahydropyridine ring via a sulfur atom. The compound’s synthesis and applications have attracted scientific interest due to its unique properties.

Preparation Methods

Synthetic Routes::

    Condensation Reaction:

Industrial Production::
  • Industrial-scale production involves optimizing the synthetic route for efficiency, yield, and purity.
  • Continuous flow processes or batch reactions are commonly employed.
  • Quality control ensures consistent product quality.

Chemical Reactions Analysis

Reactions::

    Oxidation: Compound X can undergo oxidation reactions, converting the sulfur atom to a sulfoxide or sulfone.

    Reduction: Reduction of the carbonyl group or the cyano groups is possible.

    Substitution: The acetylphenyl group may undergo nucleophilic substitution reactions.

    Other Transformations: Ring-opening reactions or cyclizations may occur.

Common Reagents and Conditions::

    Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles (e.g., amines, thiols) in the presence of Lewis acids (e.g., AlCl₃).

    Other Transformations: Acidic or basic conditions, high temperatures, or metal catalysts.

Major Products::
  • Oxidation: Formation of sulfoxide or sulfone derivatives.
  • Reduction: Reduced forms of the compound.
  • Substitution: Various substituted derivatives.

Scientific Research Applications

Compound X finds applications in:

    Medicinal Chemistry: Investigating its potential as a drug candidate due to its unique structure.

    Materials Science: Incorporating it into polymers or materials with specific properties.

    Biochemistry: Studying its interactions with enzymes or receptors.

Mechanism of Action

  • Compound X likely interacts with specific molecular targets, affecting cellular pathways.
  • Further research is needed to elucidate its precise mechanism.

Comparison with Similar Compounds

    Comparison: Compound X stands out due to its tetrahydropyridine-sulfanyl-acetylphenyl combination.

    Similar Compounds: Other heterocyclic compounds with acetylphenyl or tetrahydropyridine moieties.

Remember that Compound X’s potential applications extend beyond what we’ve covered here, and ongoing research may reveal additional uses

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Properties

Molecular Formula

C19H18N4O3S

Molecular Weight

382.4 g/mol

IUPAC Name

N-(4-acetylphenyl)-2-[(3,5-dicyano-4,4-dimethyl-2-oxo-1,3-dihydropyridin-6-yl)sulfanyl]acetamide

InChI

InChI=1S/C19H18N4O3S/c1-11(24)12-4-6-13(7-5-12)22-16(25)10-27-18-15(9-21)19(2,3)14(8-20)17(26)23-18/h4-7,14H,10H2,1-3H3,(H,22,25)(H,23,26)

InChI Key

LYDRIJSGZPKEPE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=C(C(C(C(=O)N2)C#N)(C)C)C#N

Origin of Product

United States

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